(S)-(+)-Mandelamide
(S)-(+)-Mandelamide
(S)-mandelamide is a mandelamide in which the stereocentre at position 2 has S-configuration It is an enantiomer of a (R)-mandelamide.
Brand Name:
Vulcanchem
CAS No.:
24008-63-7
VCID:
VC21091981
InChI:
InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1
SMILES:
C1=CC=C(C=C1)C(C(=O)N)O
Molecular Formula:
C8H9NO2
Molecular Weight:
151.16 g/mol
(S)-(+)-Mandelamide
CAS No.: 24008-63-7
Cat. No.: VC21091981
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-mandelamide is a mandelamide in which the stereocentre at position 2 has S-configuration It is an enantiomer of a (R)-mandelamide. |
|---|---|
| CAS No. | 24008-63-7 |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | (2S)-2-hydroxy-2-phenylacetamide |
| Standard InChI | InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1 |
| Standard InChI Key | MAGPZHKLEZXLNU-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(=O)N)O |
| SMILES | C1=CC=C(C=C1)C(C(=O)N)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)N)O |
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